molecular formula C7H11N3 B13446163 Bis(aminomethyl)pyridine

Bis(aminomethyl)pyridine

Cat. No.: B13446163
M. Wt: 137.18 g/mol
InChI Key: PNGMPEBISKWFGQ-UHFFFAOYSA-N
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Description

Bis(aminomethyl)pyridine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where two aminomethyl groups are attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(aminomethyl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with formaldehyde and ammonia. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the reduction of 2,6-lutidine-4,5-dione with formaldehyde, which also produces this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Bis(aminomethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the aminomethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Bis(aminomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals. These complexes are often studied for their catalytic properties.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into this compound derivatives has shown promise in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of bis(aminomethyl)pyridine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, such as hydrogenation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

  • 2-Aminomethylpyridine
  • 3-Aminomethylpyridine
  • 4-Aminomethylpyridine

Comparison: Bis(aminomethyl)pyridine is unique due to the presence of two aminomethyl groups, which enhance its ability to form stable complexes with metals. This makes it more versatile in catalytic applications compared to its mono-substituted counterparts. Additionally, the positioning of the aminomethyl groups on the pyridine ring can influence the reactivity and properties of the compound .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[2-(aminomethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2

InChI Key

PNGMPEBISKWFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)CN

Origin of Product

United States

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